molecular formula C20H29N3O2S B11506298 N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide

N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide

Cat. No.: B11506298
M. Wt: 375.5 g/mol
InChI Key: UASHOOVUVOQKBP-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide is a complex organic compound that features a unique combination of adamantane, pyrimidine, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction.

    Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol to introduce the sulfanyl group.

    Amide Bond Formation: Finally, the adamantane derivative and the pyrimidine derivative are coupled through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes. The pyrimidine ring can interact with nucleic acids and proteins, while the sulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-YL)sulfanyl]acetamide
  • N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-ethylpyrimidin-2-YL)sulfanyl]acetamide
  • N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-butylpyrimidin-2-YL)sulfanyl]acetamide

Uniqueness

N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide is unique due to the specific combination of its functional groups. The propyl group on the pyrimidine ring provides a distinct steric and electronic environment, potentially leading to unique biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H29N3O2S/c1-2-3-16-7-17(24)23-19(22-16)26-11-18(25)21-12-20-8-13-4-14(9-20)6-15(5-13)10-20/h7,13-15H,2-6,8-12H2,1H3,(H,21,25)(H,22,23,24)

InChI Key

UASHOOVUVOQKBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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